Isoxazolo[4,5-g]quinoxaline is a heterocyclic compound that integrates the structural features of both isoxazole and quinoxaline. This compound is characterized by its unique arrangement of nitrogen and oxygen atoms within a fused ring system, which contributes to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for isoxazolo[4,5-g]quinoxaline is with a molecular weight of approximately 171.159 g/mol .
Isoxazolo[4,5-g]quinoxaline can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its structure containing multiple rings with heteroatoms (nitrogen and oxygen). It is often utilized in research settings for its potential biological activities and as a precursor for synthesizing more complex molecules .
The synthesis of isoxazolo[4,5-g]quinoxaline can be achieved through several methods, primarily focusing on cyclization reactions involving quinoxaline derivatives and isoxazole precursors. One common synthetic route involves the reaction of 2-quinoxalinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the desired compound .
Technical Details:
Isoxazolo[4,5-g]quinoxaline features a fused ring structure that includes both an isoxazole ring (a five-membered ring containing nitrogen and oxygen) and a quinoxaline ring (a bicyclic structure composed of two fused aromatic rings containing nitrogen).
These structural characteristics contribute to its reactivity and interaction with biological targets .
Isoxazolo[4,5-g]quinoxaline undergoes various chemical transformations including:
Technical Details:
The mechanism of action for isoxazolo[4,5-g]quinoxaline involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions .
Property | Value |
---|---|
Molecular Formula | C9H5N3O |
Molecular Weight | 171.159 g/mol |
Melting Point | Not extensively documented |
These properties influence its applications in scientific research .
Isoxazolo[4,5-g]quinoxaline has numerous applications across various scientific fields:
Isoxazolo[4,5-g]quinoxaline belongs to the fused bicyclic heterocycle family, featuring a bridgehead nitrogen atom shared between a benzene ring and a diazine ring. Its systematic IUPAC name derives from the fusion pattern: the g designation indicates linkage at the 4,5-positions of isoxazole and 5,6-positions of quinoxaline. This angular fusion creates a planar, π-conjugated system with significant dipole moments from the N-O bond (isoxazole) and N=N moiety (quinoxaline) [3] [7]. The molecular formula is C₉H₅N₃O, confirmed by high-resolution mass spectrometry, with a molecular weight of 171.16 g/mol [7]. Its SMILES notation (C12=C(N=CC=N2)C=CC3=NOC=C13) encodes the connectivity, highlighting the isoxazole's oxygen and pyridine-like nitrogen adjacent to the fusion bond [7].
Table 1: Structural Classification of Isoxazolo[4,5-g]quinoxaline
Characteristic | Description |
---|---|
IUPAC Name | Isoxazolo[4,5-g]quinoxaline |
CAS Registry | 27629-48-7 |
Molecular Formula | C₉H₅N₃O |
Ring System | Ortho-fused bicyclic heterocycle |
Heteroatoms | N (x3), O (x1) |
Fusion Sites | Isoxazole C4-C5 fused to Quinoxaline C5-C6 |
Key Bonds | C-C (fusion bond: 4a-9a), N-O (isoxazole), N=N (quinoxaline pyrazine ring) |
The compound was first documented in chemical registries in 1975 (CAS: 27629-48-7), though its targeted synthesis emerged later alongside interest in bioactive quinoxaline hybrids [7]. Early routes adapted methodologies from simpler isoxazole-quinoxaline systems, such as Gewald's 1980 synthesis of isoxazolo[4,5-b]pyridines [6]. The discovery parallels advances in annulation strategies, particularly intramolecular cyclizations of alkynyl-tethered precursors and 1,3-dipolar cycloadditions, which enabled efficient access to the tricyclic core [4] [5]. Initial applications focused on theoretical studies of its electronic properties, but pharmacological investigations expanded after 2010 with the rise of multi-target drug design [3].
This scaffold integrates two privileged pharmacophores: Quinoxaline contributes to DNA intercalation and kinase inhibition, while isoxazole enhances pharmacokinetic properties by improving solubility and enabling dipole-target interactions [1] [5]. In medicinal chemistry, derivatives show promise as:
In materials science, the planar conjugated system enables applications in:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1